molecular formula C16H17N3S2 B15189524 3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione CAS No. 128352-86-3

3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione

Cat. No.: B15189524
CAS No.: 128352-86-3
M. Wt: 315.5 g/mol
InChI Key: ZLCMFDBBUZTCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione: is a heterocyclic compound that belongs to the class of benzothienopyrimidines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The structure consists of a benzothieno ring fused with a pyrimidine ring, along with an amino group and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Cyclization Reaction: The initial step involves the cyclization of a suitable thiourea derivative with a benzothiophene precursor under acidic or basic conditions to form the benzothienopyrimidine core.

    Phenylation: The phenyl group is introduced via electrophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them to amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothienopyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, organometallic reagents (e.g., Grignard reagents).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: Utilized as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-2-thione: A closely related compound with similar structural features.

    Benzothienopyrimidines: A broader class of compounds with varying substituents on the benzothieno and pyrimidine rings.

Uniqueness

The uniqueness of 3-Amino-4-phenyl-3,4,5,6,7,8-hexahydro-(1)benzothieno(2,3-d)pyrimidine-2(1H)-thione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, phenyl group, and thione functionality makes it a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

CAS No.

128352-86-3

Molecular Formula

C16H17N3S2

Molecular Weight

315.5 g/mol

IUPAC Name

3-amino-4-phenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione

InChI

InChI=1S/C16H17N3S2/c17-19-14(10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)21-15(13)18-16(19)20/h1-3,6-7,14H,4-5,8-9,17H2,(H,18,20)

InChI Key

ZLCMFDBBUZTCBS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.